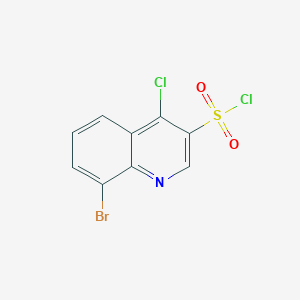

8-Bromo-4-chloroquinoline-3-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Bromo-4-chloroquinoline-3-sulfonyl chloride: is a chemical compound with the molecular formula C9H4BrCl2NO2S and a molecular weight of 341.01 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-chloroquinoline-3-sulfonyl chloride typically involves the sulfonation of 8-Bromo-4-chloroquinoline. The process can be summarized as follows:

Starting Material: 8-Bromo-4-chloroquinoline.

Sulfonation: The starting material is treated with chlorosulfonic acid (HSO3Cl) to introduce the sulfonyl chloride group at the 3-position of the quinoline ring.

Reaction Conditions: The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the sulfonyl chloride group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Handling: Handling of large quantities of starting materials and reagents.

Reactor Design: Use of industrial reactors designed for sulfonation reactions.

Purification: Purification steps to isolate the desired product from by-products and impurities.

Analyse Des Réactions Chimiques

Sulfonamide Formation

The sulfonyl chloride group readily reacts with amines to form sulfonamides, a hallmark reaction for this functional group. For example:

-

Reaction with primary or secondary amines in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) in the presence of triethylamine (TEA) yields substituted sulfonamides .

-

Similar reactions with 8-hydroxyquinoline derivatives demonstrate that sulfonamides exhibit enhanced pharmacological properties, such as antimicrobial or anticancer activity .

Example Reaction:

C9H4BrCl2NO2S+R-NH2TEA, THFC9H4BrCl2NO2S-NHR+HCl

Hydrolysis to Sulfonic Acid

Hydrolysis of the sulfonyl chloride group in aqueous media produces the corresponding sulfonic acid:

C9H4BrCl2NO2S+H2O→C9H5BrCl2NO4S+HCl

This reaction is typically accelerated under basic or heated conditions .

Nucleophilic Aromatic Substitution (Br/Cl Sites)

The bromine and chlorine substituents on the quinoline ring may undergo substitution reactions:

-

Bromine substitution : The bromine at position 8 can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids .

-

Chlorine substitution : The chlorine at position 4 is less reactive than bromine but may undergo substitution under harsh conditions (e.g., Cu-catalyzed amination) .

Stability and Handling

-

Moisture sensitivity : The sulfonyl chloride group is prone to hydrolysis, requiring anhydrous storage .

-

Thermal stability : Predicted collision cross-section data (CCS) for adducts like [M+H]⁺ (149.8 Ų) suggest moderate stability under mass spectrometry conditions .

Biological Activity Considerations

While direct data for this compound is limited, structurally related 8-hydroxyquinoline sulfonamides and sulfonates exhibit:

-

Anticancer activity : IC₅₀ values in the micromolar range against cell lines like Huh7 and Eca109 .

-

Antiviral potential : Enhanced activity with electron-withdrawing substituents (e.g., Br, Cl) .

Comparative Reactivity of Analogous Compounds

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that quinoline derivatives, including 8-bromo-4-chloroquinoline-3-sulfonyl chloride, exhibit significant antimicrobial properties. These compounds are being investigated for their effectiveness against a range of pathogens, including bacteria and fungi. The sulfonyl chloride functional group enhances the reactivity of the compound, making it a suitable candidate for further modifications to improve antimicrobial efficacy.

2. Anticancer Research

Quinoline derivatives have been studied for their potential anticancer activities. The incorporation of the sulfonyl chloride group in this compound may enhance its ability to interact with biological targets involved in cancer progression. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells, although further research is necessary to elucidate the mechanisms involved.

Synthetic Applications

1. Intermediate in Organic Synthesis

this compound serves as an important intermediate in the synthesis of various bioactive molecules. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, facilitating the development of new pharmaceuticals and agrochemicals.

2. Building Block for Drug Development

The compound is utilized as a building block in the synthesis of more complex structures, particularly those targeting specific diseases. For instance, it can be used to create derivatives that exhibit enhanced pharmacological properties or reduced toxicity profiles.

Case Studies

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of novel antimicrobial agents using this compound as a precursor. By modifying the sulfonyl chloride group with various amines, researchers were able to produce compounds with improved activity against resistant bacterial strains.

Case Study 2: Anticancer Compound Development

Another research effort focused on developing anticancer agents by modifying this compound. The resulting compounds showed promising results in vitro, demonstrating cytotoxic effects on several cancer cell lines while exhibiting minimal toxicity to normal cells.

Data Table: Comparison of Biological Activities

Mécanisme D'action

The mechanism of action of 8-Bromo-4-chloroquinoline-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other chemical entities. This reactivity underlies its use in various chemical transformations and potential biological activities .

Comparaison Avec Des Composés Similaires

8-Bromo-4-chloroquinoline: Lacks the sulfonyl chloride group but shares the quinoline core structure.

4-Chloroquinoline-3-sulfonyl chloride: Similar structure but without the bromine atom at the 8-position.

8-Bromoquinoline-3-sulfonyl chloride: Similar structure but without the chlorine atom at the 4-position.

Uniqueness: 8-Bromo-4-chloroquinoline-3-sulfonyl chloride is unique due to the presence of both bromine and chlorine atoms on the quinoline ring, along with the sulfonyl chloride group.

Activité Biologique

8-Bromo-4-chloroquinoline-3-sulfonyl chloride (CAS No. 2090269-77-3) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesis, and applications based on diverse scientific sources.

Molecular Formula: C9H4BrCl2NO2S

Molecular Weight: 341.01 g/mol

IUPAC Name: this compound

The compound is characterized by the presence of both bromine and chlorine atoms on the quinoline ring, along with a sulfonyl chloride group, which contributes to its reactivity and potential biological activity.

Synthesis

The synthesis of this compound typically involves the sulfonation of 8-Bromo-4-chloroquinoline using chlorosulfonic acid (HSO3Cl). The reaction is carried out under controlled temperature conditions to ensure selective introduction of the sulfonyl chloride group at the 3-position of the quinoline ring.

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of derivatives of quinoline compounds, including this compound. For instance, a series of synthesized sulfonate derivatives exhibited significant inhibition against various pathogenic strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae. The inhibition zones measured were comparable to standard drugs, indicating promising antibacterial properties .

| Compound | Pathogen | Inhibition Zone (mm) | Standard Drug Zone (mm) |

|---|---|---|---|

| Derivative A | Pseudomonas aeruginosa | 22 | 24 |

| Derivative B | Klebsiella pneumoniae | 25 | 27 |

Anticancer Activity

The compound has also been explored for its anticancer potential. In studies involving various cancer cell lines, including HeLa cells, it showed no significant toxicity at concentrations up to 200 µM. However, when tested against bacterial strains, some derivatives demonstrated enhanced activity compared to existing antibiotics like ciprofloxacin .

The biological activity of this compound is largely attributed to its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on biomolecules, facilitating various chemical transformations that are essential for its antimicrobial and anticancer effects.

Case Studies

- Antibacterial Activity : A study reported that a hybrid compound derived from quinoline exhibited potent activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .

- Anticancer Screening : Another investigation focused on novel derivatives containing the quinoline structure that were screened against multiple cancer cell lines, revealing promising results in inhibiting cell growth without affecting normal cell lines .

Propriétés

IUPAC Name |

8-bromo-4-chloroquinoline-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2NO2S/c10-6-3-1-2-5-8(11)7(16(12,14)15)4-13-9(5)6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTPDVSEZSOONR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)Br)S(=O)(=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrCl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.